2-Quinoxalinecarbaldehyde oxime 1,4-dioxide

CAS No.: 6804-21-3

Cat. No.: VC2981964

Molecular Formula: C9H7N3O3

Molecular Weight: 205.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6804-21-3 |

|---|---|

| Molecular Formula | C9H7N3O3 |

| Molecular Weight | 205.17 g/mol |

| IUPAC Name | (NE)-N-[(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylidene]hydroxylamine |

| Standard InChI | InChI=1S/C9H7N3O3/c13-10-5-7-6-11(14)8-3-1-2-4-9(8)12(7)15/h1-6,13H/b10-5+ |

| Standard InChI Key | UBQYCBVOJMEZDX-BJMVGYQFSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])/C=N/O)[O-] |

| SMILES | C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])C=NO)[O-] |

| Canonical SMILES | C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])C=NO)[O-] |

Introduction

Chemical Structure and Properties

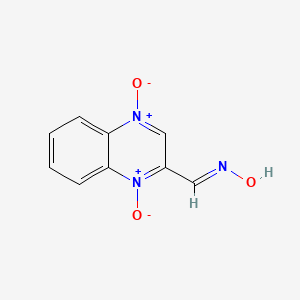

2-Quinoxalinecarbaldehyde oxime 1,4-dioxide (C₉H₇N₃O₃) is characterized by a planar quinoxaline ring system with N-oxide groups at positions 1 and 4, and an oxime group (-C=N-OH) in the E-configuration at position 2. The compound possesses several key physical and chemical properties that influence its reactivity and biological activity.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 2-Quinoxalinecarbaldehyde oxime 1,4-dioxide:

| Property | Value |

|---|---|

| Chemical Formula | C₉H₇N₃O₃ |

| CAS Number | 6804-21-3 |

| Average Mass | 205.173 g/mol |

| Monoisotopic Mass | 205.048741 Da |

| XLogP3-AA | -0.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 83.5 Ų |

| Heavy Atom Count | 15 |

| Complexity | 249 |

| Defined Bond Stereocenter Count | 1 |

These properties indicate that 2-Quinoxalinecarbaldehyde oxime 1,4-dioxide has moderate polarity and hydrogen bonding capacity, which may influence its solubility and interactions with biological systems .

Structural Identifiers

The compound can be represented through various chemical notations and identifiers:

-

IUPAC Name: (E)-1-(1,4-Dioxido-2-quinoxalinyl)-N-hydroxymethanimine

-

Alternative names: 2-formylquinoxaline-1,4-dioxide oxime, 2-QUINOXALINECARBALDEHYDE OXIME 1,4-DIOXIDE

-

SMILES: C1=CC=C2C(=C1)N+[O-]

-

InChI: InChI=1S/C9H7N3O3/c13-10-5-7-6-11(14)8-3-1-2-4-9(8)12(7)15/h1-6,13H/b10-5+

Synthesis Methods

The synthesis of 2-Quinoxalinecarbaldehyde oxime 1,4-dioxide can be achieved through several routes, with the Beirut reaction being the most significant preparative method for quinoxaline 1,4-dioxides.

Beirut Reaction

The Beirut reaction, developed by M.J. Haddadin and C.H. Issidorides in 1965, involves the cyclization of benzofuroxans with CH-acids or enamines. This method has become the main preparative approach for synthesizing quinoxaline 1,4-dioxides with various substituents at positions 2, 3, 6, and 7 .

The general mechanism of the Beirut reaction includes:

-

Opening of the benzofuroxan ring

-

Attack of the oxime nitrogen atom on the electrophilic carbonyl group

-

Formation of dihydroxyquinoxaline intermediate

-

Elimination of water to form the quinoxaline 1,4-dioxide structure

From 2-Formylquinoxaline 1,4-Dioxide

Another synthetic approach specifically for 2-Quinoxalinecarbaldehyde oxime 1,4-dioxide involves the preparation of 2-formylquinoxaline 1,4-dioxide precursors. This can be achieved through the oxidation of 2,3-dimethylquinoxaline using SeO₂ under microwave irradiation to obtain 2-formylquinoxaline derivatives, which can then be converted to the corresponding oximes .

Structural Characteristics and Reactivity

The reactivity of 2-Quinoxalinecarbaldehyde oxime 1,4-dioxide is primarily governed by its structural features, particularly the N-oxide groups and the oxime functionality.

N-Oxide Groups

The 1,4-dioxide moiety in the quinoxaline ring system significantly influences the compound's electronic properties. These N-oxide groups:

-

Act as electron-withdrawing groups, affecting the electron distribution within the molecule

-

Create electrophilic centers within the structure

-

Can undergo reduction reactions, which is important for its prodrug properties

-

Contribute to the biological activity by facilitating interactions with cellular targets

Oxime Functionality

The oxime group (-C=N-OH) at position 2 introduces additional reactivity:

-

Provides a hydrogen bond donor site through the hydroxyl group

-

Creates a nucleophilic center at the nitrogen atom

-

Exists in the E-configuration as indicated by spectroscopic data

-

Can potentially undergo isomerization and various transformations typical of oximes

Biological Activity

Quinoxaline 1,4-dioxides, including 2-Quinoxalinecarbaldehyde oxime 1,4-dioxide, display a wide range of biological activities, making them important scaffolds in medicinal chemistry.

General Biological Properties of Quinoxaline 1,4-Dioxides

The quinoxaline 1,4-dioxide class exhibits various biological activities:

-

Antibacterial activity

-

Antitumor properties

-

Antifungal effects

-

Insecticidal and herbicidal applications

-

Antiparasitic activity against organisms causing malaria, trypanosomiasis, leishmaniasis, and amoebiasis

Mechanism of Action

The biological activity of quinoxaline 1,4-dioxides, including 2-Quinoxalinecarbaldehyde oxime 1,4-dioxide, is often attributed to their ability to act as prodrugs. These compounds can be reduced by various oxidoreductases expressed in bacterial and tumor cells, leading to the formation of reactive intermediates that can interact with biological targets .

Applications and Related Compounds

2-Quinoxalinecarbaldehyde oxime 1,4-dioxide and related compounds have various applications, particularly in pharmaceutical research.

Pharmaceutical Applications

The quinoxaline 1,4-dioxide scaffold has been used in the development of:

-

Broad-spectrum antibacterial agents

-

Potential antituberculosis drugs

-

Treatments for parasitic infections

Related Compounds

Several related compounds have been investigated for their biological properties:

-

3-methyl-2-quinoxalinecarbaldehyde oxime 1,4-dioxide (C₁₀H₉N₃O₃), which is a methylated derivative

-

2-formylquinoxaline hydrazones, which have shown high antitubercular activity against M. tuberculosis H37Rv with low cytotoxicity for non-tumor cells

-

2-thiazolidinone-substituted quinoxalines derived from 2-formylquinoxaline 1,4-dioxide, which have demonstrated antimycobacterial and antifungal activity

Current Research Status and Future Directions

Research on 2-Quinoxalinecarbaldehyde oxime 1,4-dioxide and related quinoxaline 1,4-dioxides continues to evolve, with emphasis on addressing limitations and enhancing desired properties.

Current research focuses on:

-

Improving synthetic methods, particularly exploring regioselectivity in the Beirut reaction

-

Investigating structure-activity relationships to optimize biological activity

-

Developing derivatives with enhanced water solubility and reduced toxicity

-

Exploring new applications beyond antimicrobial and antitumor activities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume